A Comprehensive Technical Guide to 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride: A Keystone Reagent in Chemical Synthesis
A Comprehensive Technical Guide to 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride: A Keystone Reagent in Chemical Synthesis
Abstract
This guide provides an in-depth analysis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, a pivotal reagent in modern organic synthesis. We will explore its chemical structure, physicochemical properties, synthesis, and characteristic reactivity. The document highlights its significant role as a versatile building block in the development of novel pharmaceutical and agrochemical compounds, substantiated by detailed experimental protocols and safety guidelines. This resource is intended for researchers, chemists, and professionals in the field of drug discovery and chemical development, offering both foundational knowledge and practical insights into its application.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, making it a frequent choice in the rational design of new drugs.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antidepressant properties.[1][2]
Within this important class of compounds, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride stands out as a particularly valuable synthetic intermediate. Its structure combines the stable, aromatic pyrazole core with a highly reactive acid chloride functional group, alongside a bromine atom that offers a site for further chemical modification. This trifecta of features makes it an essential reagent for constructing complex molecular architectures.
Chemical Identity and Structural Elucidation
A precise understanding of a reagent's identity is the foundation of reproducible science.
Nomenclature and Identifiers:
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Systematic IUPAC Name: 4-bromo-1,5-dimethylpyrazole-3-carbonyl chloride[3]
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Molecular Formula: C₆H₆BrClN₂O[3]
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Molecular Weight: 237.48 g/mol [3]
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CAS Number: While several CAS numbers appear in various sources for related structures, the most frequently cited for the title compound or its direct precursors are variations around the core structure. Researchers should verify the specific CAS for their sourced material.
Structural Analysis: The molecule consists of a five-membered pyrazole ring. A bromine atom is attached at the C4 position. Two methyl groups are bonded to the nitrogen atoms at N1 and the carbon at C5. The key to its synthetic utility, the carbonyl chloride group (-COCl), is located at the C3 position. This group is highly electrophilic and is the primary site of reaction.
Molecular Connectivity Diagram
Caption: 2D representation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.
Physicochemical Properties
The physical properties of a reagent dictate its handling, storage, and reaction conditions. While comprehensive experimental data is proprietary to manufacturers, computed properties provide a reliable estimate.
| Property | Value | Source |
| Molecular Weight | 237.48 g/mol | PubChem[3] |
| Molecular Formula | C₆H₆BrClN₂O | PubChem[3] |
| Appearance | Typically a white to off-white solid | General Chemical Knowledge |
| XLogP3 | 2.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Note: Experimental values such as melting point and boiling point should be obtained from the supplier's Certificate of Analysis.
Synthesis and Manufacturing Rationale
The title compound is not typically synthesized in a standard research laboratory but is acquired from commercial vendors. Its synthesis originates from the corresponding carboxylic acid, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[4][5] The conversion of a carboxylic acid to an acid chloride is a fundamental and robust transformation in organic chemistry.
The key step involves reacting the carboxylic acid with a chlorinating agent. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Causality Behind Experimental Choices:
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Choice of Chlorinating Agent: Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. Oxalyl chloride is also highly effective and can be used under milder conditions, but is more expensive.
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Solvent: An inert solvent such as dichloromethane (DCM) or toluene is used to facilitate the reaction without participating in it.
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Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The DMF reacts to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion.
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Work-up: The reaction is typically worked up by removing the solvent and excess chlorinating agent under reduced pressure. Because the product is an acid chloride, it is highly moisture-sensitive, and thus aqueous work-ups are strictly avoided.
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of the title compound.
Reactivity and Synthetic Utility
The synthetic power of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride lies in the high reactivity of the acid chloride group. It is a potent electrophile that readily reacts with a wide range of nucleophiles to form stable covalent bonds.
Key Reactions:
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Amide Bond Formation: This is the most common and arguably most important reaction. It reacts rapidly with primary and secondary amines to form the corresponding amides. This reaction is fundamental to the synthesis of countless pharmaceutical agents, where the amide bond serves as a stable and structurally critical linker.
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Esterification: Reaction with alcohols yields esters. This is often performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to scavenge the HCl byproduct.
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Friedel-Crafts Acylation: It can be used to acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form pyrazolyl ketones.
The presence of the bromine atom on the pyrazole ring provides an additional synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups after the initial acylation reaction has been performed. This dual functionality is what makes the reagent so versatile. It serves as a building block for creating libraries of complex molecules for screening in drug discovery programs.[6]
Experimental Protocol: Amide Synthesis
This protocol provides a self-validating system for the synthesis of a representative amide, which can be confirmed by standard analytical techniques.
Objective: To synthesize N-benzyl-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Materials:
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4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
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Benzylamine
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Triethylamine (Et₃N)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
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Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to control the exothermicity of the reaction and prevent side-product formation.
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Reagent Addition: Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove HCl and unreacted starting material) and brine (to remove residual water).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification & Validation: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization. The identity and purity of the final N-benzyl-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reaction Workflow: Amide Formation
Caption: Step-by-step workflow for a typical amide coupling reaction.
Safety, Handling, and Storage
As a reactive acid chloride, this compound requires careful handling to ensure laboratory safety.
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Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9][10] It is harmful if swallowed.[8]
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Handling Precautions:
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Always handle in a well-ventilated chemical fume hood.[8][11]
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
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Avoid contact with skin and eyes.[9] In case of contact, rinse immediately and thoroughly with water.[8][9]
-
-
Moisture Sensitivity: The compound reacts with water (hydrolysis) to form the corresponding carboxylic acid and corrosive HCl gas. All equipment and solvents must be scrupulously dry.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][11] It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon).[11]
Conclusion
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a high-value, versatile reagent that serves as a cornerstone for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its defined structure, predictable reactivity, and dual functional handles (the acid chloride and the bromo group) provide chemists with a powerful tool for molecular construction. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in advancing chemical research and development.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19619563, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. Retrieved from [Link].
- Fisher Scientific (2025). Safety Data Sheet for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Retrieved from a representative SDS for a similar compound structure.
- Cayman Chemical (2025). Safety Data Sheet. Retrieved from a representative SDS for a similar compound structure.
- Angene Chemical (2026). Safety Data Sheet for Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate. Retrieved from a representative SDS for a similar compound structure.
- Tokyo Chemical Industry (2025). Safety Data Sheet for 4-Bromo-3-methylpyrazole. Retrieved from a representative SDS for a similar compound structure.
- Thermo Fisher Scientific (2026). Safety Data Sheet for 4-Bromo-3,5-dimethylpyrazole. Retrieved from a representative SDS for a similar compound structure.
-
Cheméo (n.d.). Chemical substance information for 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from [Link].
-
Chemspace (n.d.). 4-bromo-1-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link].
-
PubChemLite (n.d.). 4-bromo-1,5-dimethyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link].
-
Organic Chemistry Portal (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids... Synlett, 23, 2965-2968. Retrieved from [Link].
- Patents India (2018). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
-
Yoshiasa, A. (2021). Physical properties and Chemical bonds in the wurtzite- and zincblende-type structures. J-GLOBAL. Retrieved from [Link].
-
National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 278584, 1,2,3,4-Cyclohexanetetrol. Retrieved from [Link].
-
El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity... RSC Publishing. Retrieved from [Link].
-
de Melo, G. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649079. Retrieved from [Link].
-
Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Retrieved from [Link].
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | C6H6BrClN2O | CID 19619563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-bromo-1,5-dimethyl-1h-pyrazole-3-carboxylic acid (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
